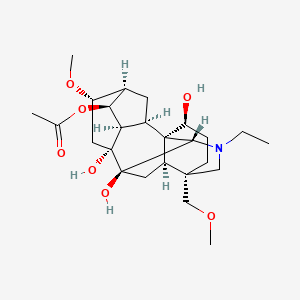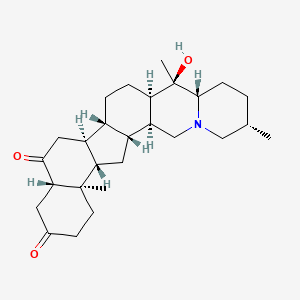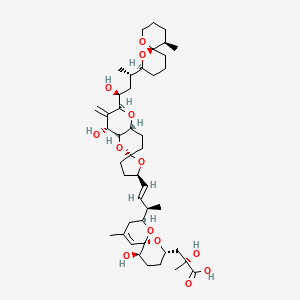![molecular formula C45H82N11O17P3 B560022 [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine CAS No. 100929-71-3](/img/structure/B560022.png)
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine
Overview
Description
NADPH (tetracyclohexanamine) is a ubiquitous cofactor and biological reducing agent. It plays a crucial role in various biochemical processes, including redox reactions, biosynthesis, and cellular defense mechanisms. This compound is essential for maintaining cellular homeostasis and is involved in numerous metabolic pathways .
Biochemical Analysis
Biochemical Properties
NADPH Tetracyclohexanamine interacts with a variety of enzymes, proteins, and other biomolecules. It serves as a reducing agent in these interactions, facilitating the transfer of electrons in biochemical reactions .
Cellular Effects
NADPH Tetracyclohexanamine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of NADPH Tetracyclohexanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
Over time, the effects of NADPH Tetracyclohexanamine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of NADPH Tetracyclohexanamine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
NADPH Tetracyclohexanamine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
NADPH Tetracyclohexanamine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of NADPH Tetracyclohexanamine can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NADPH (tetracyclohexanamine) involves the reduction of NADP+ (nicotinamide adenine dinucleotide phosphate) in the presence of a suitable reducing agent. The reaction typically occurs under mild conditions, with the use of enzymes such as glucose-6-phosphate dehydrogenase or chemical reducing agents like sodium borohydride .
Industrial Production Methods: Industrial production of NADPH (tetracyclohexanamine) often employs biotechnological approaches, utilizing microbial fermentation processes. Genetically engineered microorganisms are used to produce high yields of the compound, which is then purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: NADPH (tetracyclohexanamine) primarily undergoes redox reactions, where it acts as a reducing agent. It is involved in the reduction of various substrates, including disulfides, quinones, and reactive oxygen species .
Common Reagents and Conditions: Common reagents used in reactions involving NADPH (tetracyclohexanamine) include oxidized forms of nicotinamide adenine dinucleotide phosphate, such as NADP+, and various enzymes like reductases and dehydrogenases. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products: The major products formed from reactions involving NADPH (tetracyclohexanamine) include reduced forms of substrates, such as reduced glutathione, reduced quinones, and water. These products are crucial for maintaining cellular redox balance and protecting cells from oxidative damage .
Scientific Research Applications
NADPH (tetracyclohexanamine) has a wide range of scientific research applications. In chemistry, it is used as a reducing agent in various synthetic reactions. In biology, it plays a critical role in cellular metabolism and defense mechanisms. In medicine, it is involved in the detoxification of drugs and the biosynthesis of essential biomolecules. In industry, it is used in biotechnological processes for the production of pharmaceuticals and other high-value compounds .
Mechanism of Action
NADPH (tetracyclohexanamine) exerts its effects by donating electrons to various substrates, thereby reducing them. This process is facilitated by enzymes such as reductases and dehydrogenases, which catalyze the transfer of electrons from NADPH (tetracyclohexanamine) to the substrate. The molecular targets of NADPH (tetracyclohexanamine) include oxidized biomolecules, reactive oxygen species, and other electron acceptors .
Comparison with Similar Compounds
NADPH (tetracyclohexanamine) is similar to other reducing agents like NADH (nicotinamide adenine dinucleotide) and FADH2 (flavin adenine dinucleotide). it is unique in its ability to participate in both anabolic and catabolic reactions, making it a versatile cofactor in cellular metabolism. Similar compounds include NADH, FADH2, and ascorbic acid .
Properties
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N7O17P3.4C6H13N/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;4*7-6-4-2-1-3-5-6/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);4*6H,1-5,7H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKRUDMLGIIORX-ITGWJZMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H82N11O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746711 | |
| Record name | [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1142.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-71-3 | |
| Record name | [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is nicotinamide adenine dinucleotide phosphate (NADPH) and what is its primary function in cells?
A1: Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial coenzyme found in all living cells. It acts as the primary source of reducing power in numerous physiological processes. [] One of its key roles is providing electrons for reactions that neutralize harmful reactive oxygen species, effectively acting as an antioxidant. [] It is also essential for biosynthetic reactions, such as the synthesis of fatty acids and cholesterol. [, ]
Q2: How is NADPH measured in biological samples?
A2: Several methods exist for measuring NADPH levels, each with advantages and disadvantages:
- Enzymatic cycling methods are widely used but can lack specificity and reproducibility. []
- High-performance liquid chromatography (HPLC) with spectrometric detection offers improved specificity but may lack sensitivity for small sample volumes. []
- HPLC with fluorescence detection provides a sensitive and reproducible approach for quantifying even small amounts of NADPH in various biological samples, including human red blood cells. [, ]
Q3: How does oxidative stress affect NADPH levels, and how is this measured?
A3: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can significantly impact NADPH levels. When exposed to oxidants like tert-butyl hydroperoxide (t-BHP), human red blood cells demonstrate a decrease in the ratio of reduced NADPH to total NADPH (NADPH + NADP+). [] This decrease in the NADPH ratio, a potential biomarker for oxidative stress, [] highlights the role of NADPH in counteracting oxidative damage. []
Q4: What role does NADPH play in the response of plants to fungal infections?
A4: NADPH plays a crucial role in the defense mechanisms of plants against fungal pathogens. In wheat, infection with brown rust (Puccinia triticina) triggers an oxidative burst, a rapid production of reactive oxygen species (ROS), as part of the plant’s defense response. [] Both peroxidases and NADPH oxidases contribute to this oxidative burst, with their relative importance varying depending on the specific wheat cultivar and resistance gene. [] For example, in the susceptible cultivar Thatcher and lines with Lr24, Lr25, and Lr9 resistance genes, the oxidative burst is primarily peroxidase-dependent. In contrast, the response in the line with the Lr26 gene relies heavily on NADPH oxidase activity. [] This variation underscores the complex interplay between different ROS-generating systems in plant immunity.
Q5: Does NADPH oxidase activity differ between cerebral and systemic arteries?
A5: Yes, studies across various animal species have demonstrated significantly higher NADPH oxidase activity in intracranial cerebral arteries compared to systemic arteries like the aorta and carotid arteries. [] This difference is largely attributed to greater expression and activity of the Nox2 isoform of NADPH oxidase in cerebral blood vessels. []
Q6: Can you elaborate on the role of NADPH oxidase in human diseases?
A6: NADPH oxidase, the primary source of reactive oxygen species (ROS) in phagocytic cells, has been implicated in various human diseases: [, , ]
- Hypertension: Losartan, a common antihypertensive medication, is metabolized into EXP3179, a potent inhibitor of NADPH oxidase. [] This inhibition occurs through blocking protein kinase C activity, a key regulator of NADPH oxidase. [] Clinical studies indicate lower phagocytic NADPH oxidase activity in losartan-treated hypertensive patients compared to untreated individuals or those receiving other antihypertensive therapies. [] This effect may contribute to losartan's beneficial effects beyond blood pressure reduction.
- Pancreatic Cancer: NADPH oxidase, specifically the Nox4 isoform, plays a role in pancreatic cancer cell survival. [] It accomplishes this by inhibiting protein tyrosine phosphatases (PTPs), particularly the low molecular weight-protein tyrosine phosphatase (LMW-PTP), through oxidation. [] This inhibition leads to sustained activation of pro-survival kinases like JAK2. []
- Sickle Cell Disease: Studies using a mouse model of sickle cell disease have shown that NADPH oxidase contributes to cardiac pathology. [] Mice deficient in the p22phox subunit of NADPH oxidase, which is essential for the activity of all Nox isoforms, exhibit better cardiac function and reduced tissue damage compared to their counterparts with intact NADPH oxidase activity. [] These findings suggest that targeting NADPH oxidase could be a potential therapeutic strategy for managing cardiovascular complications in sickle cell disease.
Q7: What are some of the key regulatory mechanisms governing NADPH oxidase activity?
A7: The activity of NADPH oxidase, particularly in neutrophils, is tightly regulated by a complex interplay of molecular events, including: []
- Phosphorylation: Phosphorylation of the cytosolic subunit p47phox is crucial for oxidase activation. [] This phosphorylation promotes its translocation to the membrane, where it interacts with other subunits to assemble the active enzyme complex. [, ]
- Protein-protein interactions: The assembly of the active NADPH oxidase complex at the membrane involves interactions between various cytosolic and membrane-bound subunits. [] Disrupting these interactions can effectively inhibit oxidase activity. []
- Translocation: Activation of the NADPH oxidase requires the translocation of cytosolic components, such as p47phox and p67phox, to the membrane, where they associate with the membrane-bound cytochrome b558. [, ] This spatial reorganization of subunits is essential for enzyme activity.
- Redox regulation: The activity of NADPH oxidase can be modulated by the cellular redox state. [] Changes in the levels of reactive oxygen species (ROS) or antioxidants can influence the activity of the oxidase. []
Q8: How does NADPH interact with other cellular components to regulate its function?
A8: NADPH interacts with several cellular components to finely tune its activity and downstream effects:
- Enzymes: NADPH acts as a cofactor for many enzymes, including those involved in antioxidant defense (like glutathione reductase), [] nitric oxide synthesis (nitric oxide synthase), [, , ] and reductive biosynthesis (like fatty acid synthase). [] This interaction highlights NADPH's central role in maintaining cellular redox balance and supporting various metabolic pathways.
- Redox proteins: NADPH interacts with redox-sensitive proteins like glutaredoxin (GRX) and thioredoxin (TRX). [] In pancreatic beta cells, for example, NADPH-mediated activation of GRX stimulates insulin release, while TRX appears to antagonize this effect. [] This interplay showcases NADPH's involvement in intricate redox signaling cascades.
- Metabolic pathways: NADPH production and consumption are closely linked with central metabolic pathways like glycolysis and the pentose phosphate pathway. [] This interconnectedness highlights the dynamic regulation of NADPH levels based on cellular needs and metabolic demands.
Q9: What are the future directions and potential therapeutic applications of targeting NADPH and NADPH oxidase?
A9: Given the involvement of NADPH and NADPH oxidase in various physiological and pathological processes, research continues to explore their therapeutic potential:
- Antioxidant therapy: Boosting NADPH levels or enhancing the activity of NADPH-dependent antioxidant enzymes could help mitigate oxidative stress-related conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. []
- Anti-inflammatory strategies: Inhibiting NADPH oxidase activity, particularly in immune cells, might offer therapeutic benefits in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. [, ]
- Metabolic modulation: Targeting NADPH-dependent metabolic pathways, such as fatty acid synthesis, could hold promise for treating metabolic disorders like obesity and type 2 diabetes. []
Q10: What resources are available for further exploration of NADPH and NADPH oxidase research?
A10: Researchers interested in delving deeper into NADPH and NADPH oxidase can leverage various resources:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)








![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)




